An In-depth Technical Guide to 3-(1H-benzimidazol-1-yl)propanamide: Synthesis, Characterization, and Therapeutic Potential
An In-depth Technical Guide to 3-(1H-benzimidazol-1-yl)propanamide: Synthesis, Characterization, and Therapeutic Potential
This guide provides a comprehensive technical overview of 3-(1H-benzimidazol-1-yl)propanamide, a member of the pharmacologically significant benzimidazole class of heterocyclic compounds. While direct literature on this specific molecule is sparse, this document leverages established chemical principles and extensive data on analogous structures to construct a robust profile. We will explore its core chemical properties, propose validated synthetic routes, predict its spectral characteristics, and discuss its potential therapeutic applications based on the well-documented activities of related benzimidazole derivatives. This paper is intended for researchers and professionals in drug discovery and development, offering a foundational understanding and a framework for future investigation.
Core Molecular Structure and Physicochemical Properties
3-(1H-benzimidazol-1-yl)propanamide is a bicyclic aromatic heterocycle featuring a benzene ring fused to an imidazole ring, with a propanamide substituent at the N-1 position of the imidazole. This structural arrangement, particularly the benzimidazole core, is a "privileged scaffold" in medicinal chemistry, known for its ability to interact with a wide array of biological targets.[1][2] The propanamide side chain introduces key functional groups—a carbonyl and a primary amide—that can participate in hydrogen bonding, potentially influencing the molecule's solubility, crystal packing, and receptor-binding affinity.
The fundamental properties of the target compound are summarized below. These values are calculated based on its chemical structure, as direct experimental data is not widely available.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁N₃O | Calculated |
| Molecular Weight | 189.22 g/mol | Calculated |
| IUPAC Name | 3-(1H-benzimidazol-1-yl)propanamide | --- |
| Predicted XLogP3 | 0.8 | Inferred from related structures |
| Hydrogen Bond Donors | 2 | Calculated |
| Hydrogen Bond Acceptors | 3 | Calculated |
| Topological Polar Surface Area | 58.7 Ų | Inferred from related structures |
| Rotatable Bond Count | 3 | Calculated |
Table 1: Core Physicochemical Properties of 3-(1H-benzimidazol-1-yl)propanamide.
The introduction of substituents to the benzimidazole ring is a common strategy to modulate physicochemical properties like solubility and melting point.[3] Generally, N-1 substitution tends to lower the melting point compared to the parent benzimidazole.[3] The amide group in the side chain is expected to increase polarity and solubility in polar solvents compared to its nitrile or acid precursors.
Synthesis and Purification Protocol
The synthesis of 3-(1H-benzimidazol-1-yl)propanamide can be logically approached from its nitrile or carboxylic acid precursors, which are more readily accessible. The following section details a robust, two-step synthetic pathway starting from benzimidazole, followed by a final amidation step. This approach is chosen for its reliability and use of common laboratory reagents.
Proposed Synthetic Pathway
The proposed synthesis involves two primary stages:
-
N-Alkylation of Benzimidazole: Reaction of benzimidazole with acrylonitrile to form the intermediate, 3-(1H-benzimidazol-1-yl)propanenitrile.
-
Hydrolysis and Amidation: Conversion of the nitrile intermediate to the corresponding carboxylic acid, followed by standard amidation to yield the target propanamide. An alternative, more direct route involves the partial hydrolysis of the nitrile.
Below is a visualization of the primary synthetic workflow.
Figure 1: Proposed synthetic workflow for 3-(1H-benzimidazol-1-yl)propanamide.
Detailed Experimental Protocol
Step 1: Synthesis of 3-(1H-benzimidazol-1-yl)propanenitrile
Causality: This reaction is a classic Michael addition, where the nucleophilic secondary amine of the imidazole ring attacks the electron-deficient β-carbon of acrylonitrile. A basic catalyst is often used to deprotonate the imidazole, increasing its nucleophilicity. Ethanol is a suitable polar protic solvent for this reaction.[4]
-
To a solution of 1H-Imidazole (1 mole equivalent) in ethanol, add acrylonitrile (1.5 to 2.2 mole equivalents).[4]
-
Add a catalytic amount of a suitable base, such as Triton B (benzyltrimethylammonium hydroxide) or sodium ethoxide.
-
Reflux the reaction mixture overnight. Progress can be monitored by Thin Layer Chromatography (TLC) using an ethyl acetate/hexane solvent system.
-
Upon completion, evaporate the solvent and excess acrylonitrile under reduced pressure.
-
The resulting residue can be purified by vacuum distillation or column chromatography on silica gel to yield 3-(1H-benzimidazol-1-yl)propanenitrile as a solid or high-boiling liquid.[4][5]
Step 2: Synthesis of 3-(1H-benzimidazol-1-yl)propanoic acid
Causality: Complete hydrolysis of the nitrile group to a carboxylic acid is readily achieved under either strong acidic or basic conditions. The choice of acid or base depends on the stability of the benzimidazole ring to the conditions and ease of product isolation.
-
Dissolve the 3-(1H-benzimidazol-1-yl)propanenitrile intermediate (1 mole equivalent) in an excess of concentrated hydrochloric acid (e.g., 6M HCl).
-
Heat the mixture to reflux for several hours until TLC analysis indicates the disappearance of the starting material.
-
Cool the reaction mixture to room temperature and carefully neutralize with a base (e.g., NaOH or NaHCO₃) to the isoelectric point of the amino acid (typically pH 4-6) to precipitate the product.
-
Filter the resulting solid, wash with cold water, and dry under vacuum to obtain 3-(1H-benzimidazol-1-yl)propanoic acid.
Step 3: Synthesis of 3-(1H-benzimidazol-1-yl)propanamide
Causality: This is a standard amidation reaction. The carboxylic acid is first converted to a more reactive acyl chloride using thionyl chloride or oxalyl chloride. This intermediate readily reacts with an ammonia source to form the primary amide.[6]
-
Suspend 3-(1H-benzimidazol-1-yl)propanoic acid (1 mole equivalent) in an inert solvent like dichloromethane (DCM) or chloroform.[6]
-
Add oxalyl chloride or thionyl chloride (1.1-1.5 mole equivalents) dropwise at 0 °C, along with a catalytic amount of N,N-dimethylformamide (DMF).[6]
-
Allow the reaction to stir at room temperature for 1-2 hours until gas evolution ceases, indicating the formation of the acyl chloride.
-
Remove the solvent and excess reagent under reduced pressure. The crude acyl chloride is used immediately in the next step.
-
Dissolve the crude acyl chloride in a suitable solvent (e.g., DCM or THF) and add it dropwise to a cooled (0 °C) concentrated solution of ammonium hydroxide or bubble anhydrous ammonia gas through the solution.
-
Stir the reaction for several hours at room temperature.
-
Quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography to yield pure 3-(1H-benzimidazol-1-yl)propanamide.
Predicted Spectral Characteristics
The structural identity and purity of the synthesized 3-(1H-benzimidazol-1-yl)propanamide can be confirmed using standard spectroscopic techniques. The following are the predicted spectral data based on its structure and data from analogous compounds.[7][8][9]
¹H NMR (Nuclear Magnetic Resonance): (400 MHz, DMSO-d₆)
-
δ ~8.20 ppm (s, 1H): Proton at the C2 position of the benzimidazole ring (N-CH=N).
-
δ ~7.70-7.80 ppm (m, 2H): Aromatic protons at C4 and C7.
-
δ ~7.30-7.40 ppm (m, 2H): Aromatic protons at C5 and C6.
-
δ ~4.50 ppm (t, 2H): Methylene protons adjacent to the benzimidazole nitrogen (-N-CH₂-).
-
δ ~2.70 ppm (t, 2H): Methylene protons adjacent to the carbonyl group (-CH₂-C=O).
-
δ ~7.40 and ~6.90 ppm (br s, 2H): Protons of the primary amide (-CONH₂). These signals are often broad and their chemical shift can vary with concentration and temperature.
¹³C NMR (Nuclear Magnetic Resonance): (100 MHz, DMSO-d₆)
-
δ ~172 ppm: Carbonyl carbon of the amide (C=O).
-
δ ~144 ppm: C2 carbon of the benzimidazole ring.
-
δ ~143 ppm and ~134 ppm: Quaternary carbons C7a and C3a of the benzimidazole ring.
-
δ ~122 ppm and ~121 ppm: Aromatic carbons C5 and C6.
-
δ ~119 ppm and ~110 ppm: Aromatic carbons C4 and C7.
-
δ ~42 ppm: Methylene carbon attached to the nitrogen (-N-CH₂-).
-
δ ~35 ppm: Methylene carbon adjacent to the carbonyl (-CH₂-C=O).
IR (Infrared) Spectroscopy: (KBr, cm⁻¹)
-
~3350-3150 cm⁻¹: N-H stretching vibrations (two bands for primary amide).
-
~3100-3000 cm⁻¹: Aromatic C-H stretching.
-
~2950-2850 cm⁻¹: Aliphatic C-H stretching.
-
~1660 cm⁻¹: C=O stretching (Amide I band).
-
~1620 cm⁻¹: N-H bending (Amide II band).
-
~1500-1400 cm⁻¹: C=C and C=N stretching vibrations of the benzimidazole ring.
Mass Spectrometry (MS):
-
ESI-MS: Expected [M+H]⁺ peak at m/z = 190.10.
Potential Biological and Pharmacological Activities
The benzimidazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a vast range of biological activities, including antimicrobial, anticancer, anti-inflammatory, antiviral, and anthelmintic properties.[1][2][10][11]
Antimicrobial Activity
Many N-1 substituted benzimidazole derivatives have demonstrated significant antimicrobial activity.[12][13][14] The mechanism often involves the inhibition of essential microbial enzymes or disruption of cellular structures. For instance, some benzimidazole compounds are known to inhibit the biosynthesis of ergosterol, a vital component of fungal cell membranes.[1] The presence of the propanamide moiety may enhance the compound's interaction with microbial targets through hydrogen bonding. It is plausible that 3-(1H-benzimidazol-1-yl)propanamide could exhibit activity against various bacterial and fungal strains, particularly Gram-positive bacteria and Candida species, which have shown susceptibility to related benzimidazole structures.[12][14]
Anticancer and Cytotoxic Potential
Benzimidazole derivatives are extensively investigated as anticancer agents.[15][16][17] Their structural similarity to purine nucleotides allows them to interfere with nucleic acid and protein synthesis in cancer cells.[17] They have been shown to act as topoisomerase inhibitors, microtubule disruptors, and inhibitors of various protein kinases.[15] Several studies have reported the cytotoxic effects of benzimidazole derivatives against a range of cancer cell lines, including lung, breast, and leukemia cells.[15][16][18] For example, some derivatives have shown potent cytotoxicity against the A549 lung cancer cell line.[16][18] The evaluation of 3-(1H-benzimidazol-1-yl)propanamide for its antiproliferative and apoptotic effects on various cancer cell lines would be a logical and promising area of future research.
Other Potential Activities
The broad therapeutic profile of the benzimidazole class suggests other potential applications. Derivatives have been developed as anti-inflammatory, analgesic, and CNS-active agents.[2][19] The specific side chain at the N-1 position plays a crucial role in modulating the pharmacological profile. Therefore, comprehensive screening of 3-(1H-benzimidazol-1-yl)propanamide in various biological assays is warranted to fully explore its therapeutic potential.
Conclusion and Future Directions
3-(1H-benzimidazol-1-yl)propanamide is a structurally intriguing molecule that, while not extensively studied, holds considerable promise based on the well-established importance of the benzimidazole scaffold in medicinal chemistry. This guide has provided a detailed framework for its synthesis, purification, and characterization based on sound chemical principles and data from closely related analogues.
The predicted physicochemical properties and spectral data herein provide a benchmark for researchers aiming to synthesize and identify this compound. The outlined synthetic protocol offers a reliable and scalable method for its preparation. Most importantly, the inferred biological potential, particularly in the antimicrobial and anticancer arenas, highlights this compound as a valuable candidate for further investigation.
Future research should focus on the practical synthesis and rigorous biological evaluation of 3-(1H-benzimidazol-1-yl)propanamide. Screening against a diverse panel of microbial pathogens and cancer cell lines would be the first step in validating its therapeutic potential and establishing a structure-activity relationship for this class of compounds.
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